1-Butoxy-2-propanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-propanol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can be an acid or a base, with sulfuric acid and sodium hydroxide being common choices .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. This method ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butoxy-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butoxypropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to butoxypropanol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides (e.g., hydrochloric acid, hydrobromic acid), amines (e.g., methylamine, ethylamine), and other nucleophiles.

Major Products:

Oxidation: Butoxypropionic acid.

Reduction: Butoxypropanol.

Substitution: Various substituted propanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

1-Butoxy-2-propanol is characterized by the chemical formula and is produced primarily through the etherification of propylene glycol with isobutylene. The synthesis typically yields a product that is over 99% pure α-isomer of 1-tert-butoxypropan-2-ol, which is favored due to its superior performance in various applications .

Cleaning Agents

This compound is widely used as a solvent in household and industrial cleaners. Its ability to dissolve oils and greases makes it effective in formulations for:

- All-purpose cleaners

- Glass cleaners

- Hard surface cleaners

- Metal cleaners

The compound's low toxicity profile allows it to be used safely in consumer products .

Coatings and Paints

In the coatings industry, this compound serves as a coalescing agent that enhances the flow and leveling of paints and coatings. It is compatible with various resins and helps improve the stability and performance of water-based formulations. Its use extends to:

- Architectural coatings

- Industrial coatings

- Automotive finishes

The solvent's effectiveness in reducing viscosity while maintaining film integrity is particularly valuable .

Agricultural Chemicals

The compound is employed in pesticide formulations as a solvent and carrier. Its ability to improve the solubility of active ingredients enhances the efficacy of agricultural products. Additionally, it aids in the dispersion of formulations, ensuring uniform application .

Case Study 1: Use in Surface Coatings

A study highlighted the effectiveness of this compound in water-reducible coatings, demonstrating that its inclusion significantly improved film formation and durability compared to formulations without it. The research indicated that the solvent's presence reduced the required amount of coalescing agents by up to 30%, leading to cost savings in production .

Case Study 2: Efficacy in Cleaning Products

In a comparative analysis of various cleaning agents, formulations containing this compound showed superior performance in removing stubborn stains from surfaces compared to those using traditional solvents. The study concluded that the compound not only enhanced cleaning efficiency but also reduced the environmental impact due to lower VOC emissions .

Environmental Impact and Safety

While this compound exhibits low toxicity and minimal environmental persistence, it is essential to consider its biodegradability. Studies indicate that it does not readily degrade in aquatic environments, which necessitates careful management during disposal . Safety assessments have shown that exposure levels during typical use are well below harmful thresholds, making it suitable for consumer products when used appropriately.

Wirkmechanismus

The mechanism by which 1-butoxy-2-propanol exerts its effects is primarily through its solvent properties. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and processes. In corrosion inhibition, it forms a protective layer on metal surfaces, preventing oxidation and degradation. The molecular targets and pathways involved include interactions with metal ions and the formation of stable complexes that inhibit corrosion .

Vergleich Mit ähnlichen Verbindungen

- 1-tert-Butoxy-2-propanol

- 2-Butoxyethanol

- 1-Propoxy-2-propanol

- 2-Methyl-1-propanol

- Isobutanol

Comparison: 1-Butoxy-2-propanol is unique due to its balanced solvent properties, making it suitable for a wide range of applications. Compared to 2-butoxyethanol, it has a higher boiling point and lower toxicity, making it safer for use in industrial applications. 1-tert-Butoxy-2-propanol, on the other hand, has a bulkier structure, which can affect its solvent properties and reactivity .

Biologische Aktivität

1-Butoxy-2-propanol, also known as propylene glycol mono-t-butyl ether (CAS No. 5131-66-8), is a glycol ether that has garnered attention for its biological activity, particularly in toxicological studies. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological effects, including carcinogenicity, pharmacokinetics, and potential health impacts.

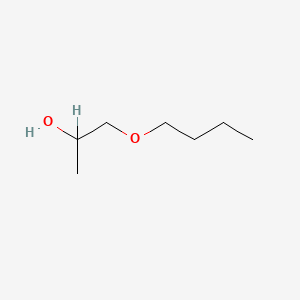

This compound is an organic compound with the molecular formula . It is characterized by its ether functional group, which contributes to its solvent properties and biological interactions.

Carcinogenicity

Numerous studies have investigated the carcinogenic potential of this compound. Notably, the National Toxicology Program (NTP) conducted inhalation studies on male and female B6C3F1 mice and Fischer 344 rats over a period of 104 weeks. The results indicated a dose-related increase in liver tumors (hepatocellular adenomas and carcinomas) in both species:

| Species | Dose (ppm) | Tumor Incidence (Males) | Tumor Incidence (Females) |

|---|---|---|---|

| Mice | 0 | 18/50 | 14/49 |

| 75 | 23/49 | 8/50 | |

| 300 | 26/50 | 10/49 | |

| 1200 | 36/50 | 37/49 | |

| Rats | 0 | 27/50 | 33/50 |

| 75 | 29/50 | 34/50 | |

| 300 | 16/50 | 28/50 | |

| 1200 | 22/50 | 36/50 |

The incidence of hepatocellular adenoma or carcinoma combined in males at the highest dose was significantly higher than historical controls (P < 0.001) . In females, there was also a significant trend for increased malignant tumors .

Pharmacokinetics

Pharmacokinetic studies reveal that the elimination of this compound from the bloodstream occurs rapidly. For instance, in male Fischer 344 rats, the plasma elimination half-life was approximately minutes after intravenous administration . The compound exhibited concentration-dependent nonlinear kinetics, with longer half-lives observed at higher doses:

| Dose (mg/kg) | Half-Life in Rats (min) | Half-Life in Mice (min) |

|---|---|---|

| 15 | ||

| 200 |

This indicates that while both species metabolize the compound, mice do so more efficiently than rats .

Neurotoxicity and Other Effects

In addition to carcinogenicity, studies have reported reversible central nervous system (CNS) depression in animal models exposed to high doses of the compound. However, no hematological or genotoxic effects were observed .

Case Studies and Real-World Applications

Research has also explored the implications of using this compound in various industrial applications. For example, it has been investigated for its role in indoor air quality management due to its interaction with bacteria that contribute to odor problems .

Summary of Findings

The biological activity of this compound is characterized by significant concerns regarding its carcinogenic potential, particularly affecting liver tissues in laboratory animals. Its pharmacokinetic profile suggests rapid elimination but raises questions about cumulative exposure effects over time.

Eigenschaften

IUPAC Name |

1-butoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNUSVWFHDHRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027589 | |

| Record name | 1-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Propanol, 1-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

171 °C | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

63 °C c.c. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 6 (moderate) | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.879 (25 °C) | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.55 | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.4 [mmHg], Vapor pressure, kPa at 25 °C: 0.187 | |

| Record name | Propylene glycol n-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5131-66-8 | |

| Record name | 1-Butoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxypropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0MR13CZ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE GLYCOL n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.